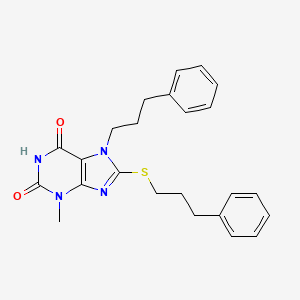
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It is commonly referred to as MRS2578 and is a selective antagonist of the P2Y1 receptor. P2Y1 receptors are G protein-coupled receptors that are activated by ATP and ADP. They play a crucial role in various physiological processes such as platelet aggregation, vascular tone regulation, and neurotransmission.
作用機序
MRS2578 acts as a selective antagonist of the P2Y1 receptor and blocks the binding of ATP and ADP to the receptor. This inhibition of P2Y1 receptor activation leads to a reduction in platelet aggregation and thrombus formation. MRS2578 has also been shown to inhibit the release of glutamate in the brain, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
MRS2578 has been shown to have several biochemical and physiological effects. It can reduce platelet aggregation and thrombus formation, which makes it a potential therapeutic agent for the treatment of thrombotic disorders. MRS2578 can also reduce infarct size and improve neurological function in animal models of ischemic stroke. Additionally, MRS2578 has been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
MRS2578 is a potent and selective antagonist of the P2Y1 receptor and has been extensively studied for its pharmacological properties. It is a well-established compound and can be easily synthesized using the reported method. However, MRS2578 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, MRS2578 has a short half-life, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of MRS2578. One area of research is the development of more potent and selective P2Y1 receptor antagonists. These compounds may have improved pharmacological properties and could be used in the treatment of thrombotic disorders and ischemic stroke. Another area of research is the investigation of the anxiolytic effects of MRS2578. This could lead to the development of new treatments for anxiety disorders. Finally, the study of the biochemical and physiological effects of MRS2578 could lead to a better understanding of the role of P2Y1 receptors in various physiological processes.
合成法
The synthesis of MRS2578 involves the condensation of 3-phenylpropylamine with 2,6-dioxopurine-3-carboxylic acid, followed by the introduction of a phenylpropylsulfanyl group at the N8 position of the purine ring. The final product is obtained after purification by column chromatography. The synthesis of MRS2578 has been reported in several research articles and is a well-established method.
科学的研究の応用
MRS2578 has been extensively studied for its pharmacological properties and has been used in various scientific research studies. It is a potent and selective antagonist of the P2Y1 receptor and has been shown to exhibit antiplatelet and antithrombotic effects. MRS2578 has also been studied for its potential use in the treatment of ischemic stroke, as it can reduce the infarct size and improve neurological function in animal models. Additionally, MRS2578 has been shown to have anxiolytic effects and can reduce anxiety-like behavior in animal models.
特性
IUPAC Name |
3-methyl-7-(3-phenylpropyl)-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-27-21-20(22(29)26-23(27)30)28(16-8-14-18-10-4-2-5-11-18)24(25-21)31-17-9-15-19-12-6-3-7-13-19/h2-7,10-13H,8-9,14-17H2,1H3,(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQVRJJQPRKZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

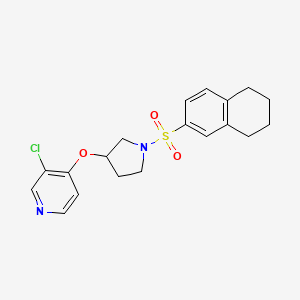
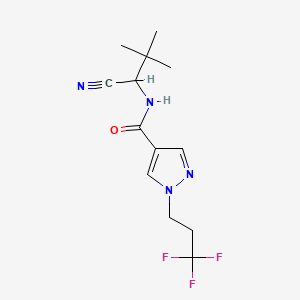
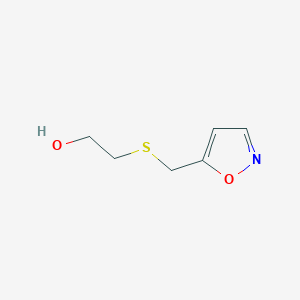
![N-(2,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2625437.png)
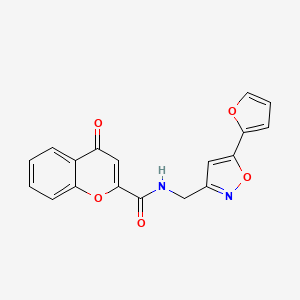
![1,3,8,8-tetramethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2625440.png)
![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)
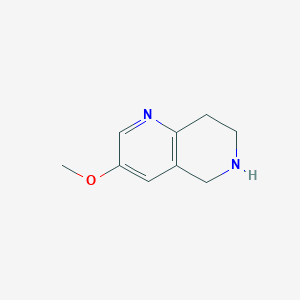
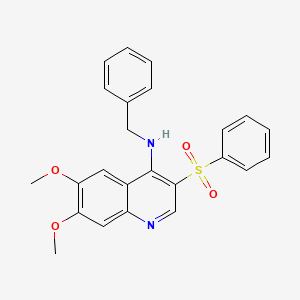

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2625447.png)
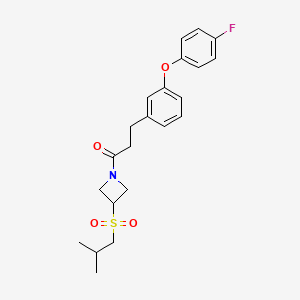
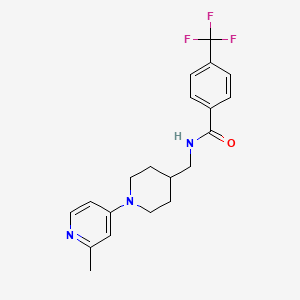
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)